SMARCA-BD ligand 1 for Protac

Description

SMARCA2 and SMARCA4 as Catalytic Subunits of the BAF Chromatin Remodeling Complex

The BAF (BRG/BRM-associated factor) chromatin remodeling complex, also known as the mammalian SWI/SNF complex, is a multi-subunit machinery that plays a crucial role in regulating gene expression by altering the structure of chromatin. portlandpress.comfrontiersin.org At the core of this complex are two mutually exclusive catalytic subunits, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1). tandfonline.comaacrjournals.org These proteins are ATPases that provide the energy necessary for the complex to remodel nucleosomes, the fundamental units of chromatin. mdpi.combiorxiv.org

SMARCA2 and SMARCA4 are highly similar proteins, sharing approximately 75% of their protein sequence identity. acs.orgnih.gov They both contain an ATPase domain, which is responsible for hydrolyzing ATP to fuel the remodeling process, and a bromodomain, which recognizes and binds to acetylated lysine (B10760008) residues on histone tails. aacrjournals.orgnih.gov The presence of either SMARCA2 or SMARCA4 defines the specific composition and function of the BAF complex. nih.gov The ATPase module, containing either SMARCA2 or SMARCA4, is a major component of the catalytic subunit and is responsible for coupling ATP hydrolysis to the translocation of DNA. mdpi.com

The BAF complex itself is a large assembly of proteins, and its composition can vary depending on the cell type and developmental stage. portlandpress.comnih.gov There are three main types of BAF complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF). researchgate.netfrontiersin.org While many subunits are shared between these complexes, each has unique components that contribute to its specific functions. portlandpress.com

Roles of BAF Complex in Transcriptional Regulation and DNA Repair

The BAF complex is a key regulator of gene expression, primarily through its ability to modulate chromatin accessibility. portlandpress.comfrontiersin.org By sliding or ejecting nucleosomes, the BAF complex can expose or conceal regulatory regions of DNA, such as promoters and enhancers. portlandpress.com This allows transcription factors and other regulatory proteins to bind to their target sequences and either activate or repress gene transcription. portlandpress.comnih.gov The activity of the BAF complex is essential for establishing and maintaining cell-type-specific gene expression programs. elifesciences.org

In addition to its role in transcription, the BAF complex is also involved in DNA repair. portlandpress.comnih.gov The complex can be recruited to sites of DNA damage, where it helps to remodel the surrounding chromatin to facilitate the access of DNA repair machinery. biorxiv.orgnih.gov Specifically, both SMARCA2 and SMARCA4 have been shown to relocate to DNA lesions in response to DNA damage, a process that requires their ATPase activity. biorxiv.org This function is critical for maintaining genomic integrity and preventing the accumulation of mutations that can lead to cancer. nih.gov The BAF complex participates in the repair of DNA double-strand breaks, and its subunits are involved in the recruitment of repair proteins to the site of damage. nih.govfrontiersin.org

SMARCA2/4 as Vulnerable Targets in Cancer Biology

The critical roles of the BAF complex in cellular processes mean that its dysregulation is frequently implicated in cancer. portlandpress.comresearchgate.net Inactivating mutations in the genes encoding BAF complex subunits are found in approximately 20% of all human cancers. tandfonline.comnih.gov SMARCA4 is one of the most frequently mutated subunits of the SWI/SNF complex in cancer. acs.orgnih.gov These mutations are often loss-of-function, leading to a non-functional or absent SMARCA4 protein. preludetx.com

The high frequency of SMARCA4 mutations highlights its role as a tumor suppressor. acs.orgnih.gov However, the loss of SMARCA4 creates a specific vulnerability in cancer cells, making them dependent on the remaining paralog, SMARCA2, for their survival and proliferation. tandfonline.compreludetx.com This dependency has identified SMARCA2 as a promising therapeutic target in cancers with SMARCA4 deficiency. nih.govtandfonline.com While SMARCA2 is less frequently mutated in cancer, its essential role in SMARCA4-deficient tumors makes it an attractive target for therapeutic intervention. tandfonline.com

Concept of Synthetic Lethality with SMARCA2 in SMARCA4-Deficient Cancers

The concept of synthetic lethality provides a powerful strategy for treating SMARCA4-deficient cancers. Synthetic lethality occurs when the loss of two genes is lethal to a cell, but the loss of either gene alone is not. nih.gov In the context of the BAF complex, SMARCA2 and SMARCA4 have a synthetic lethal relationship. tandfonline.comnih.gov

In normal cells, both SMARCA2 and SMARCA4 are present, and the loss of one can be compensated for by the other. However, in cancer cells that have lost SMARCA4 function due to mutation, the cells become entirely dependent on SMARCA2 for the chromatin remodeling activities essential for their survival. tandfonline.compreludetx.com Therefore, inhibiting or degrading SMARCA2 in these SMARCA4-deficient cancer cells leads to cell death, while having a minimal effect on normal cells where SMARCA4 is still functional. tandfonline.comtandfonline.com This selective vulnerability of SMARCA4-mutant cancers to the loss of SMARCA2 function forms the basis for developing targeted therapies. tandfonline.compreludetx.com The development of molecules that can selectively degrade SMARCA2, such as Proteolysis Targeting Chimeras (PROTACs), is an active area of research to exploit this synthetic lethal relationship for cancer treatment. acs.orgnih.gov

Data Tables

| Subunit | Also Known As | Function in BAF Complex | Role in Cancer |

| SMARCA2 | BRM | Catalytic ATPase subunit | Essential for survival of SMARCA4-deficient cancers tandfonline.compreludetx.com |

| SMARCA4 | BRG1 | Catalytic ATPase subunit | Frequently mutated tumor suppressor acs.orgnih.gov |

Structure

3D Structure

Properties

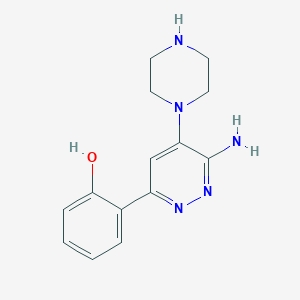

Molecular Formula |

C14H17N5O |

|---|---|

Molecular Weight |

271.32 g/mol |

IUPAC Name |

2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol |

InChI |

InChI=1S/C14H17N5O/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20/h1-4,9,16,20H,5-8H2,(H2,15,18) |

InChI Key |

SZKHGLTYXIDOFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O |

Origin of Product |

United States |

Mechanistic Dissection of Smarca Bd Ligand 1 for Protac

Constituent Components of SMARCA-BD Ligand 1 for Protac

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest. nih.govfrontiersin.org This is achieved through the synergistic action of three key components: a target-binding moiety, an E3 ubiquitin ligase-recruiting element, and a chemical linker that joins them. nih.gov

Target Protein Binding Moiety: SMARCA Bromodomain Ligand

The efficacy of a PROTAC is fundamentally reliant on its ability to selectively bind to the target protein. In the case of the PROTAC under discussion, the target-binding moiety is SMARCA-BD ligand 1 . This compound is a derivative of the 2-(6-aminopyridazin-3-yl)phenol series, which has been identified for its robust binding to the bromodomains of SMARCA2 and SMARCA4, two key proteins in the SWI/SNF chromatin remodeling complex. nih.gov

The specific chemical structure of SMARCA-BD ligand 1 features a piperazine (B1678402) ring. nih.govmolnova.comresearchgate.net Crystallographic studies of this ligand in complex with the SMARCA2 bromodomain have shown that this piperazine ring is directed away from the primary binding interface and into the surrounding solvent. nih.govresearchgate.net This positioning makes it an ideal attachment point for the chemical linker, minimizing disruption of the crucial interactions required for target engagement.

| Compound Name | CAS Number | Chemical Formula | Molecular Weight | SMILES Notation |

| SMARCA-BD ligand 1 | 1997319-92-2 | C14H17N5O | 271.32 g/mol | NC1=C(C=C(N=N1)C2=C(O)C=CC=C2)N3CCNCC3 |

| SMARCA-BD ligand 1 dihydrochloride | 2369053-68-7 | C14H19Cl2N5O | 344.24 g/mol | OC1=CC=CC=C1C2=NN=C(N)C(N3CCNCC3)=C2.[H]Cl.[H]Cl |

E3 Ubiquitin Ligase Recruiting Moiety

To initiate protein degradation, the PROTAC must recruit an E3 ubiquitin ligase. The human genome encodes over 600 E3 ligases, but only a few have been effectively harnessed for PROTAC design. biorxiv.org For PROTAC 1, the E3 ligase recruiting moiety is a ligand for the von Hippel-Lindau (VHL) E3 ligase. nih.govbiorxiv.org VHL is one of the most commonly and successfully used E3 ligases in PROTAC development. nih.govnih.gov The VHL ligand component of PROTAC 1 enables the formation of a stable ternary complex, bringing the SMARCA protein into close proximity with the E3 ligase machinery.

Chemical Linker Architecture

The chemical linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. nih.gov In PROTAC 1, the SMARCA-BD ligand 1 and the VHL ligand are connected via a flexible polyethylene (B3416737) glycol (PEG)-based linker. nih.gov The choice of linker length and composition is crucial, as it must correctly orient the two binding partners to facilitate productive protein-protein interactions within the ternary complex. In a more advanced iteration of a SMARCA-targeting PROTAC, known as ACBI1, a para-disubstituted aryl unit was incorporated into the linker to provide conformational restriction and enhance favorable interactions. nih.gov

Ternary Complex Formation Dynamics

The cornerstone of PROTAC activity is the formation of a ternary complex, comprising the PROTAC molecule, the target protein (SMARCA), and the E3 ligase (VHL). The stability and dynamics of this complex are paramount to the efficiency of subsequent ubiquitination and degradation.

Cooperativity in PROTAC-Induced Ternary Complex Assembly

A key concept in the formation of the ternary complex is cooperativity (α). This value quantifies the change in binding affinity of the PROTAC for one of its protein partners in the presence of the other. Positive cooperativity (α > 1) indicates that the formation of the ternary complex is favored, with the PROTAC exhibiting a higher affinity for its binding partners when they are brought together. biorxiv.org

For PROTAC 1, biophysical studies have demonstrated positive cooperativity. Isothermal titration calorimetry (ITC) experiments revealed a cooperativity value of α = 4.8 . nih.govresearchgate.net This indicates that PROTAC 1 binds to the VHL complex (VCB) with nearly five times greater affinity when it is already in complex with the SMARCA2 bromodomain. nih.gov This positive cooperativity is a strong indicator of favorable protein-protein interactions being formed at the interface of the ternary complex, which helps to stabilize the assembly. nih.govresearchgate.net

| Parameter | Value | Method |

| Cooperativity (α) | 4.8 | Isothermal Titration Calorimetry (ITC) |

Biophysical Characterization of Ternary Complex Interactions

A range of biophysical techniques are employed to characterize the binding events and thermodynamics of ternary complex formation. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful method that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. nih.govnih.govscilit.com For PROTAC 1, ITC was used to determine the dissociation constants for both the binary interaction with the VCB complex and the ternary complex formation.

Surface Plasmon Resonance (SPR) is another label-free technique used to measure binding kinetics and affinity. nih.gov Interestingly, while PROTAC 1 demonstrated strong ternary complex formation, SPR studies showed that it had a weaker binary binding affinity for the SMARCA bromodomain compared to the parent SMARCA-BD ligand 1. nih.gov This highlights that strong binary affinity is not always a prerequisite for potent degradation, as the cooperative interactions in the ternary complex can compensate for weaker initial binding.

The table below summarizes the binding affinities determined for PROTAC 1.

| Interaction | Dissociation Constant (Kd) | Method |

| PROTAC 1 + VCB (Binary) | 180 nM | Isothermal Titration Calorimetry (ITC) |

| PROTAC 1-SMARCA2_BD + VCB (Ternary) | 38 nM | Isothermal Titration Calorimetry (ITC) |

| SMARCA-BD ligand 1 + SMARCA2_BD (Binary) | 130 nM | Surface Plasmon Resonance (SPR) |

| PROTAC 1 + SMARCA2_BD (Binary) | >1500 nM | Surface Plasmon Resonance (SPR) |

Data sourced from Farnaby et al., Nature Chemical Biology, 2019. nih.gov

Furthermore, high-resolution co-crystal structures of the VCB:PROTAC 1:SMARCA2_BD ternary complex have been solved. nih.gov These structures provide invaluable atomic-level insights into the specific protein-protein and protein-ligand interactions that stabilize the complex, revealing key electrostatic interactions between residues on VHL and the SMARCA2 bromodomain that are induced by the PROTAC. nih.govresearchgate.net

Ubiquitination and Proteasomal Degradation Cascade

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). medchemexpress.commedchemexpress.com This strategy allows for the targeted degradation of specific proteins of interest (POIs). nih.gov PROTACs consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.comnih.gov By bringing the target and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome. nih.govnih.govthermofisher.com This catalytic mechanism allows substoichiometric amounts of the PROTAC to induce the degradation of a significant amount of the target protein. nih.gov

The this compound is a component designed to bind to the bromodomain (BD) of the BAF ATPase subunits SMARCA2 and SMARCA4. medchemexpress.comtargetmol.comglpbio.com When incorporated into a PROTAC, this ligand directs the UPS to these specific chromatin remodeling proteins. medchemexpress.combiocat.com

Proteasome-Dependent Degradation of SMARCA Proteins

Following polyubiquitination, the tagged SMARCA protein is recognized by the 26S proteasome, a large multi-protein complex responsible for degrading most intracellular proteins. nih.govthermofisher.com The proteasome unfolds the ubiquitinated protein, removes the ubiquitin tags for recycling, and proteolytically cleaves the substrate into small peptides in an ATP-dependent process. nih.gov

The crucial role of the proteasome in the mechanism of SMARCA-targeting PROTACs has been demonstrated through inhibitor studies. The degradation of SMARCA2 by the PROTAC A947 was shown to be blocked by pre-treatment with the proteasome inhibitor MG-132. nih.gov Likewise, the degradation of SMARCA2, SMARCA4, and PBRM1 by the CRBN-recruiting PROTAC AU-24118 was impeded by the proteasome inhibitor carfilzomib. nih.gov These findings confirm that the disappearance of the target protein is a direct result of proteasomal activity and not merely sequestration or inhibition. nih.govnih.gov

The degradation of SMARCA proteins can be rapid, with significant loss of the target protein observed within minutes to hours of PROTAC application. nih.gov The natural half-life of a target protein is a key factor influencing the efficacy of a PROTAC; long-lived proteins like SMARCA2, which has a half-life exceeding 24 hours, are particularly susceptible to PROTAC-mediated degradation. biorxiv.org

Table 2: Experimental Confirmation of the Degradation Pathway for SMARCA PROTACs

| Inhibitor | Inhibitor Target | Effect on SMARCA Degradation | PROTAC Studied | Reference |

|---|---|---|---|---|

| MLN-7243 | Ubiquitin Activating Enzyme (E1) | Blocked | A947 | nih.gov |

| Lenalidomide | CRBN E3 Ligase | Impeded | AU-24118 | nih.gov |

| MG-132 | Proteasome | Blocked | A947 | nih.govnih.gov |

| Carfilzomib | Proteasome | Impeded | AU-24118 | nih.gov |

This table summarizes key experimental findings that confirm the mechanism of action for SMARCA-targeting PROTACs involves the canonical ubiquitination and proteasomal degradation pathway.

Rational Design Strategies and Structural Insights

Structure-Based Design Principles for SMARCA-BD Ligand 1

The design of effective PROTACs hinges on a deep understanding of the molecular interactions between the PROTAC, the target protein, and the E3 ligase. biorxiv.org Structure-based design is instrumental in optimizing these interactions to form a stable and productive ternary complex, which is the crucial intermediate for successful protein degradation. nih.govresearchgate.net

SMARCA-BD ligand 1 targets the bromodomain (BD) of SMARCA proteins, which are ATP-dependent chromatin remodelers. medchemexpress.comtargetmol.com Bromodomains are conserved protein modules that recognize acetylated lysine (B10760008) residues on histones, playing a key role in chromatin organization and gene regulation. nih.govresearchgate.net The SWI/SNF chromatin-remodeling complex, to which SMARCA2 and SMARCA4 belong, contains a bromodomain that specifically recognizes acetylated lysine 14 of histone H3 (H3K14ac). nih.gov

The initial step in designing a PROTAC is the identification of a suitable ligand for the target protein. For SMARCA proteins, small molecule ligands that bind to the bromodomain have been developed. acs.org While these ligands alone may not have a functional effect on the protein, they serve as potent anchors for PROTACs. nih.gov The crystal structure of the SMARCA2 bromodomain in complex with a ligand reveals key interaction points. For instance, the piperazine (B1678402) ring of a SMARCA-BD ligand has been identified as a solvent-exposed region, making it an ideal attachment point for the linker, as it extends away from the primary binding site. nih.govresearchgate.net

A critical component of a PROTAC is the E3 ligase-recruiting moiety. nih.gov The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a commonly recruited ligase in PROTAC design. nih.govacs.orgresearchgate.net The choice of E3 ligase is significant as it influences the degradation efficiency and potential for selective degradation. The development of orally bioavailable VHL-recruiting PROTACs has been a key focus, aiming to improve their therapeutic potential. researchgate.netresearchgate.netchemrxiv.org

The design of PROTACs like ACBI1 involved linking a piperazine-based SMARCA binding ligand to a VHL anchor. nih.gov In some designs, a benzyl (B1604629) linking fragment was incorporated to provide conformational restriction and to create a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL protein, further stabilizing the ternary complex. nih.gov High-resolution co-crystal structures of the ternary complex, such as VCB (VHL-Elongin B-Elongin C) in complex with a PROTAC and the SMARCA2 bromodomain, provide invaluable insights for structure-based design. nih.gov These structures reveal the precise interactions that stabilize the complex and guide the optimization of the PROTAC molecule. nih.gov

For instance, the crystal structure of the VCB:PROTAC 1:SMARCA2BD ternary complex showed that the binding mode of the PROTAC to both SMARCA2BD and VHL largely mirrors their individual binary structures, with only minor conformational adjustments in the SMARCA2BD to accommodate a closer packing against VHL. nih.gov This structural information is pivotal for engineering PROTACs with improved properties, such as selectivity for SMARCA2 over its close homolog SMARCA4. nih.govresearchgate.net

Linker Engineering for Optimized PROTAC Efficacy

The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is far more than a simple spacer. precisepeg.com Its length, composition, rigidity, and attachment points are all critical parameters that significantly impact the PROTAC's efficacy. precisepeg.comexplorationpub.com

The length of the linker plays a crucial role in the formation and stability of the ternary complex. precisepeg.comnih.gov An optimal linker length allows for the proper spatial orientation of the target protein and the E3 ligase, facilitating efficient ubiquitination. explorationpub.com If the linker is too short, it may sterically hinder the formation of the ternary complex. researchgate.net Conversely, an overly long linker might lead to unproductive binding or a "hook effect," where binary complexes (PROTAC-E3 ligase or PROTAC-target) are favored over the desired ternary complex. researchgate.net

Studies have shown that even small changes in linker length can have a profound impact on degradation potency. For example, in the development of SMARCA2-selective PROTACs, it was found that an aliphatic linker consisting of five carbon atoms was optimal for achieving sub-nanomolar degradation of SMARCA2. acs.org Elongating the linker by just one additional carbon atom resulted in a significant loss of potency. acs.org This highlights the fine-tuning required in linker design to achieve maximal efficacy. The linker's length directly influences the diversity of possible ternary complex structures, which in turn affects degradation activity and cooperativity. nih.gov

The chemical composition and rigidity of the linker are also key determinants of a PROTAC's properties. precisepeg.com Linkers are broadly classified as flexible or rigid. precisepeg.com

Flexible Linkers : Commonly used flexible linkers include alkyl chains and polyethylene (B3416737) glycol (PEG) moieties. precisepeg.comresearchgate.net These linkers provide conformational flexibility, which can be advantageous for allowing the PROTAC to adopt a favorable conformation for ternary complex formation. researchgate.net PEG linkers, in particular, can enhance the hydrophilicity and solubility of the PROTAC molecule. precisepeg.com However, they may suffer from lower metabolic stability. precisepeg.com

Rigid Linkers : To improve pharmacokinetic properties and conformational control, more rigid linkers are increasingly being employed. nih.gov These can include structures like alkynes, piperazines, piperidines, and triazoles. precisepeg.comresearchgate.net For example, the PROTAC ACBI1 incorporated a para-disubstituted aryl unit to impart conformational restriction. nih.gov The use of rigid linkers can be a strategy to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. nih.gov However, increased rigidity can sometimes impair degradation if the constrained conformation is not conducive to forming a productive ternary complex. nih.gov

The composition of the linker also affects the physicochemical properties of the PROTAC, such as its solubility and cell permeability. semanticscholar.org Hydrophobic linkers can improve cell permeability, while hydrophilic linkers can enhance aqueous solubility. researchgate.net

The point at which the linker is attached to both the target-binding ligand and the E3 ligase-recruiting moiety, known as the exit vector, is a critical consideration in PROTAC design. nih.gov An inappropriate exit vector can lead to a complete loss of degradation activity. nih.gov

Structure-based design, informed by co-crystal structures, is the ideal method for selecting the optimal exit vector. nih.govnih.gov For the SMARCA-BD ligand, the solvent-accessible piperazine ring was identified as a suitable point for linker attachment, directing the linker away from the core binding site. nih.govresearchgate.netnih.gov

In the absence of structural data, the selection of the exit vector often relies on iterative structure-activity relationship (SAR) studies. nih.gov Different attachment points are systematically explored to identify the one that results in the most potent and selective degradation. nih.gov For VHL-recruiting PROTACs, various exit vectors have been explored, including the ortho-position of the arene ring of the VHL ligand, which has been shown to be solvent-exposed. researchgate.net The careful selection of the exit vector is crucial for achieving the desired orientation of the target protein and E3 ligase within the ternary complex, ultimately driving efficient protein degradation. nih.gov

High-Resolution Structural Elucidation of SMARCA2BD:PROTAC 1:VCB Ternary Complex

The formation of a stable ternary complex, consisting of the target protein, the PROTAC (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase, is a critical event in targeted protein degradation. researchgate.net Structural and biophysical analyses of these complexes are paramount for understanding the molecular basis of their activity and for guiding the rational design of more potent and selective degraders. nih.gov

To rationalize the cooperative binding and facilitate structure-based design, a high-resolution co-crystal structure of the ternary complex formed by the von Hippel-Lindau (VHL) E3 ligase complex (VCB), PROTAC 1, and the bromodomain of SMARCA2 (SMARCA2BD) was successfully solved at a resolution of 2.25 Å (PDB ID: 6HAY). nih.gov The structure reveals the PROTAC molecule simultaneously engaging both proteins, inducing novel protein-protein interactions that stabilize the assembly. nih.govresearchgate.net

Within the VCB:PROTAC 1:SMARCA2BD complex, the PROTAC linker does not merely connect the two protein-binding moieties but actively participates in and shapes the new interface. researchgate.net A key de novo protein-protein interaction is an electrostatic contact between the arginine 69 residue (R69) of VHL and the C-terminal backbone carbonyl groups of the B helix of SMARCA2BD. nih.govresearchgate.net This interaction plays a crucial stabilizing role in the ternary complex. nih.gov Furthermore, the linker of PROTAC 1 was observed to collapse onto a lipophilic surface partially formed by the tyrosine 98 (Y98) residue of VHL. researchgate.net The crystal structure contained two nearly identical copies of the ternary complex in the asymmetric unit, confirming the reproducibility of the induced interactions. nih.gov

Validation of the significance of these induced interactions was achieved through mutagenesis studies. nih.gov When the key VHL residue R69 was mutated to alanine (B10760859) (R69A), a significant decrease in the cooperativity of ternary complex formation was observed in solution-based assays, confirming the importance of this specific electrostatic interaction predicted by the crystal structure. nih.gov

While crystal structures provide a static snapshot, the ternary complex is a dynamic entity in solution. researchgate.netbiorxiv.org Molecular dynamics simulations and other biophysical techniques have revealed important insights into the conformational landscape of the SMARCA2BD:PROTAC:VCB complex. nih.gov

Optimization and Derivatization Strategies

The detailed structural information gleaned from the VCB:PROTAC 1:SMARCA2BD ternary complex provided a robust platform for structure-based design and optimization. nih.gov The initial design, PROTAC 1, while effective in forming the ternary complex, served as a foundational tool for developing degraders with improved properties. nih.govnih.gov

A key insight from the PROTAC 1 structure was the conformation of its flexible linker. nih.govresearchgate.net This led to a rational design strategy to create a more optimal degrader by rigidifying the linker. nih.gov PROTAC 2 was designed by replacing the flexible linker of PROTAC 1 with a more constrained 1,4-disubstituted phenyl ring. nih.govresearchgate.net The high-resolution crystal structure of the VCB:PROTAC 2:SMARCA2BD complex (PDB ID: 6HAX, 2.35 Å resolution) confirmed that this modification successfully recapitulated the bioactive conformation observed with PROTAC 1. nih.gov The phenyl ring of PROTAC 2's linker engaged in an ideal T-stacking interaction with the Y98 residue of VHL, an interaction that was less defined with the more flexible linker of PROTAC 1. nih.govresearchgate.net This structure-guided evolution from PROTAC 1 to PROTAC 2 and subsequently to the highly potent degrader ACBI1 demonstrates the power of using high-resolution ternary complex structures to avoid lengthy empirical optimization and efficiently design superior molecules. nih.gov This approach allows for the fine-tuning of protein-protein interactions and linker geometry to enhance the stability, cooperativity, and ultimately the degradation efficiency of the PROTAC. nih.govnih.gov

Preclinical Efficacy and Selectivity Profiling of Smarca Bd Ligand 1 Derived Protacs

In Vitro Cellular Degradation Assays

The in vitro efficacy of PROTACs derived from SMARCA-BD ligand 1 is rigorously evaluated through a series of cellular degradation assays. These assays are crucial for determining the potency, selectivity, and degradation kinetics of the PROTACs.

Concentration-Dependent Degradation (DC50) and Maximal Degradation (Dmax) of SMARCA2 and SMARCA4

The potency of SMARCA-BD ligand 1-derived PROTACs is quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).

One such PROTAC, A947 , demonstrated potent and selective degradation of SMARCA2. In SW1573 cells, A947 degraded SMARCA2 with a DC50 of 39 pM, achieving a maximal degradation (Dmax) of 96% at a concentration of 10 nM. nih.gov In contrast, the degradation of its paralog, SMARCA4, required a significantly higher concentration, with a DC50 of 1.1 nM and a Dmax of 92% at concentrations approaching 100 nM. nih.gov This indicates an approximately 28-fold higher potency for SMARCA2 degradation over SMARCA4. nih.gov

Another PROTAC, ACBI1 , also showed potent degradation of both SMARCA2 and SMARCA4 in MV-4-11 cells, with DC50 values of 6 nM and 11 nM, respectively. nih.gov In the SMARCA4-deficient NCI-H1568 cell line, ACBI1 effectively degraded SMARCA2. nih.gov A different PROTAC, referred to as PROTAC 1 , exhibited partial degradation of both SMARCA2 and SMARCA4 in MV-4-11 cells, with DC50 values of 300 nM and 250 nM, respectively, and a maximal degradation of approximately 65-70%. researchgate.net

Further studies with additional compounds have provided more data on the degradation profiles. For instance, Cmpd17 showed a DC50 of 0.1 nM and a Dmax of 97% for SMARCA2, while for SMARCA4, the DC50 was 0.6 nM with a Dmax of 98%. sklslabs.com In comparison, Cmpd9 had a DC50 of 1 nM and Dmax of 97% for SMARCA2, and a DC50 of 67 nM with a Dmax of 65% for SMARCA4. sklslabs.com

A quinazolinone-based PROTAC was reported to degrade SMARCA2 with an EC50 of 7 nM. biocentury.com

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Source |

|---|---|---|---|---|---|

| A947 | SMARCA2 | SW1573 | 39 pM | 96% | nih.gov |

| A947 | SMARCA4 | SW1573 | 1.1 nM | 92% | nih.gov |

| ACBI1 | SMARCA2 | MV-4-11 | 6 nM | - | nih.gov |

| ACBI1 | SMARCA4 | MV-4-11 | 11 nM | - | nih.gov |

| PROTAC 1 | SMARCA2 | MV-4-11 | 300 nM | ~65% | researchgate.net |

| PROTAC 1 | SMARCA4 | MV-4-11 | 250 nM | ~70% | researchgate.net |

| Cmpd17 | SMARCA2 | - | 0.1 nM | 97% | sklslabs.com |

| Cmpd17 | SMARCA4 | - | 0.6 nM | 98% | sklslabs.com |

| Cmpd9 | SMARCA2 | - | 1 nM | 97% | sklslabs.com |

| Cmpd9 | SMARCA4 | - | 67 nM | 65% | sklslabs.com |

| Quinazolinone-based PROTAC | SMARCA2 | - | 7 nM (EC50) | - | biocentury.com |

Temporal Dynamics of Protein Degradation

The speed at which a PROTAC can induce protein degradation is a critical aspect of its efficacy. Studies have shown that SMARCA-BD ligand 1-derived PROTACs can act rapidly. For example, A947-mediated degradation of SMARCA2 was observed to be swift, with approximately 93% of the nuclear insoluble pool of SMARCA2 being lost within just 30 minutes of treatment. nih.gov Similarly, using 1 µM of ACBI1, half-maximal degradation for both SMARCA2 and SMARCA4 in MV-4-11 cells occurred well within 2 hours. nih.gov The rapid and complete degradation of SMARCA2 by ACBI2 was also noted in A549 and NCI-H1568 cell lines. nih.gov

Selectivity Assessment Against SMARCA2 Paralogs and Other Bromodomains (e.g., PBRM1)

Achieving selectivity for the target protein over its closely related paralogs is a significant challenge in drug development. While A947 did not show a difference in binding affinity to the bromodomains of SMARCA2 and SMARCA4, it demonstrated a moderate selectivity for SMARCA2 degradation in vitro. nih.gov This selectivity is crucial for minimizing potential off-target effects.

The SMARCA-BD ligand used in some PROTACs, such as ACBI1, also binds to the fifth bromodomain of PBRM1, a member of the PBAF complex. nih.gov Consequently, ACBI1 was found to degrade PBRM1 with a DC50 of 32 nM. nih.gov Further investigation with another PROTAC, compound 6, in a whole-cell unbiased proteomics study showed it to be highly selective for SMARCA2, with the only other significantly degraded protein being PBRM1. nih.gov This selectivity was also observed with ACBI2. nih.gov

Cellular Phenotypic Outcomes in Disease Models (In Vitro)

The ultimate goal of PROTACs in an oncological context is to induce a therapeutic effect in cancer cells. In vitro studies using disease models are essential to evaluate these phenotypic outcomes.

Antiproliferative Effects in SMARCA4-Deficient Cancer Cell Lines

A key therapeutic strategy involves targeting SMARCA2 in cancers that have lost the function of SMARCA4, a concept known as synthetic lethality. repec.org PROTACs derived from SMARCA-BD ligand 1 have shown promising antiproliferative effects in such SMARCA4-deficient cancer cell lines.

For instance, A947 translated its selective SMARCA2 degradation into potent in vitro growth inhibition in SMARCA4 mutant models. nih.govrepec.org Similarly, ACBI1 induced antiproliferative effects in SMARCA4 mutant cancer cells. nih.gov Another PROTAC, GLR-203101, selectively inhibited the viability of SMARCA4-deficient cancer cell lines, including H1568, A549, and SK-MEL-5, while having a reduced effect on SMARCA4 wild-type cell lines. bioworld.com A quinazolinone-based PROTAC also demonstrated selective degradation of SMARCA2 over SMARCA4, suggesting its potential in treating SMARCA4-deficient cancers. biocentury.com

Interestingly, the SMARCA-BD ligand by itself, without the linker and E3 ligase-recruiting moiety, had no antiproliferative effect in any of the tested cell lines. nih.gov This highlights the necessity of the PROTAC-mediated degradation mechanism for the observed cellular effects. To further confirm that the antiproliferative effects were due to on-target degradation, experiments were conducted in a lung adenocarcinoma cell line deficient in both SMARCA2 and SMARCA4 (NCI-H1703). In these cells, neither ACBI1 nor its inactive cis-isomer showed any antiproliferative effects. nih.gov

| PROTAC | Effect | SMARCA4-Deficient Cell Lines | Source |

|---|---|---|---|

| A947 | Potent growth inhibition | SMARCA4 mutant models | nih.govrepec.org |

| ACBI1 | Antiproliferative effects | SMARCA4 mutant cancer cells | nih.gov |

| GLR-203101 | Selective inhibition of viability | H1568, A549, SK-MEL-5 | bioworld.com |

| Quinazolinone-based PROTAC | Selective degradation of SMARCA2 | - | biocentury.com |

Induction of Cell Death Mechanisms

Beyond inhibiting proliferation, effective cancer therapies often induce programmed cell death, or apoptosis. Research has shown that SMARCA2/4-degrading PROTACs can trigger this process in certain cancer cells. nih.gov Specifically, these PROTACs have been observed to induce rapid apoptosis in a subset of SMARCA4-deficient cells. nih.gov The degradation of SMARCA2 by PROTACs like A947 is dependent on the ubiquitin-proteasome system, as demonstrated by the blockage of degradation in the presence of a ubiquitin-activating enzyme inhibitor (MLN-7243) and a proteasome inhibitor (MG-132). nih.gov This confirms that the PROTACs are functioning through their intended mechanism of action to induce protein degradation, which in turn leads to cell death.

In Vivo Preclinical Models (Non-Human)

Proteolysis-targeting chimeras (PROTACs) developed from SMARCA-BD ligand 1 have been evaluated in non-human preclinical models to assess their therapeutic potential. These studies primarily focus on xenograft models of cancer to determine in vivo efficacy and target engagement.

Efficacy in Tumor Xenograft Models

PROTACs derived from SMARCA-BD ligand 1 have demonstrated significant efficacy in various tumor xenograft models, particularly those with mutations in the SMARCA4 gene. The inactivation of SMARCA4, a key component of the SWI/SNF chromatin remodeling complex, leads to a dependency on its paralog, SMARCA2, for cell survival, making SMARCA2 an attractive therapeutic target. researchgate.netcancer-research-network.com

One prominent example is the PROTAC A947, which has shown potent and selective degradation of SMARCA2. researchgate.net In preclinical studies involving SMARCA4-mutant non-small-cell lung cancer (NSCLC) xenograft models, A947 exhibited significant anti-tumor activity. cancer-research-network.comresearchgate.net Specifically, in the HCC515 and HCC2302 SMARCA4-mutant lung cancer models, administration of A947 resulted in a notable decrease in tumor growth. cancer-research-network.com Conversely, in the SMARCA4 wild-type Calu-6 xenograft model, A947 did not inhibit tumor growth, despite achieving substantial degradation of the SMARCA2 protein. researchgate.net This highlights the synthetic lethal relationship between SMARCA4 and SMARCA2 and the selective efficacy of SMARCA2-degrading PROTACs in cancers with SMARCA4 mutations. researchgate.netresearchgate.net

Another PROTAC, ACBI2 (also referred to as compound 27), which is also based on a SMARCA bromodomain binder, has shown efficacy in cancer models deficient in SMARCA4. researchgate.net Similarly, other VHL-binding PROTACs have been developed that selectively degrade BRM (SMARCA2) and have shown antitumor efficacy in the HCC2302 BRG1 (SMARCA4) mutant NSCLC xenograft model. nih.gov The antitumor activity in these models was linked to achieving a high threshold of BRM degradation, greater than 95%. nih.govfigshare.com

Efficacy of SMARCA-BD Ligand 1-Derived PROTACs in Tumor Xenograft Models

| PROTAC | Xenograft Model | Cancer Type | SMARCA4 Status | Efficacy Outcome | Reference |

|---|---|---|---|---|---|

| A947 | HCC515 | Non-Small-Cell Lung Cancer | Mutant | Significant decrease in tumor growth | cancer-research-network.com |

| A947 | HCC2302 | Non-Small-Cell Lung Cancer | Mutant | Significant decrease in tumor growth | cancer-research-network.comnih.gov |

| A947 | Calu-6 | Non-Small-Cell Lung Cancer | Wild-Type | No tumor growth inhibition | researchgate.netnih.gov |

| ACBI2 (Compound 27) | SMARCA4-deficient models | Cancer | Deficient | Showed efficacy | researchgate.net |

Target Engagement and Degradation in Tumor Tissues

The in vivo mechanism of action of SMARCA-BD ligand 1-derived PROTACs is predicated on their ability to induce the degradation of the target protein, SMARCA2, within tumor tissues. Studies with the PROTAC A947 have provided detailed insights into its pharmacodynamic effects. Following a single intravenous administration in the HCC515 xenograft model, a rapid reduction in the levels of SMARCA2 protein within the tumor was observed. cancer-research-network.comresearchgate.net

In the SMARCA4-mutant models, A947 achieved potent degradation of SMARCA2. researchgate.net Interestingly, in the SMARCA4 wild-type Calu-6 xenografts, A947 led to over 95% degradation of the SMARCA2 protein. researchgate.net This indicates that the lack of efficacy in this model was not due to a failure of target engagement. In these Calu-6 xenografts, moderate degradation of SMARCA4 (58% decrease) and PBRM1 (57% decrease) was also noted at 24 hours post-last dose. researchgate.net

To further confirm target engagement, the transcriptional impact of SMARCA2 degradation was assessed. The suppression of SMARCA2-regulated genes, such as KRT80 and PLAU, was observed in xenograft models. researchgate.netnih.govfigshare.com For instance, in the HCC515 model, a slightly stronger suppression of the KRT80 transcript was noted compared to other models, which may contribute to the differences in efficacy. researchgate.net Analysis of murine SMARCA4 protein levels within the tumor microenvironment of HCC515 and HCC2302 xenografts showed reductions of 57% and 69%, respectively, suggesting that the PROTAC can also degrade the murine counterpart of SMARCA4. researchgate.net

Target Engagement and Degradation by A947 in Tumor Tissues

| Xenograft Model | Target Protein | Degradation Level | Reference |

|---|---|---|---|

| Calu-6 (SMARCA4-wt) | SMARCA2 | >95% | researchgate.net |

| Calu-6 (SMARCA4-wt) | SMARCA4 | 58% | researchgate.net |

| Calu-6 (SMARCA4-wt) | PBRM1 | 57% | researchgate.net |

| HCC515 (SMARCA4-mut) | Murine SMARCA4 | 57% | researchgate.net |

| HCC2302 (SMARCA4-mut) | Murine SMARCA4 | 69% | researchgate.net |

Molecular and Cellular Effects Beyond Target Degradation

Proteomic Profiling of Cellular Responses to SMARCA Degradation

Global proteomic analysis is a powerful tool to assess the specificity of PROTACs and to understand the broader cellular response to the degradation of a target protein. Studies on PROTACs utilizing SMARCA-BD ligands, such as A947 and ACBI2, have employed mass spectrometry-based proteomics to profile changes in the cellular proteome following treatment. nih.govnih.gov

These analyses have demonstrated that PROTACs developed from non-selective SMARCA2/4-binding ligands can be engineered to achieve highly selective degradation of SMARCA2. nih.gov For example, the PROTAC A947, which is derived from a ligand that binds both SMARCA2 and SMARCA4, induces potent and selective degradation of SMARCA2 in cancer cells with mutated SMARCA4. nih.govresearchgate.net Similarly, unbiased whole-cell proteomic analysis of cells treated with the VHL-recruiting degrader ACBI2 confirmed its high selectivity for SMARCA2 degradation. nih.govyoutube.com

A key aspect of proteomic profiling is the identification of unintended "off-target" proteins that are degraded alongside the intended target. Due to the high homology between the bromodomains of the SWI/SNF family members, some level of off-target degradation is a potential concern.

Research has shown that while many SMARCA2-targeting PROTACs are highly selective, the protein PBRM1 (Polybromo-1), another bromodomain-containing subunit of the PBAF variant of the SWI/SNF complex, is a frequently observed off-target. nih.govresearchgate.netpreludetx.com

A947: Global proteome profiling of cells treated with A947 revealed no unexpected off-target degradation. nih.govresearchgate.net

ACBI2: Proteomic analysis showed that ACBI2 treatment led to the degradation of SMARCA2 and, as an expected off-target based on the ligand's binding profile, PBRM1. nih.gov

PRT006: Global cellular proteomics demonstrated that this selective SMARCA2 degrader also induced the degradation of PBRM1. preludetx.com

AU-24118: Mass spectrometry analysis validated that this degrader selectively targeted SMARCA2, SMARCA4, and PBRM1 for degradation. pnas.org

This consistent degradation of PBRM1 alongside SMARCA2/4 by multiple degraders highlights the challenge of achieving absolute specificity due to the structural similarities of the bromodomains they target. researchgate.net

| PROTAC | Intended Target(s) | Identified Off-Target(s) | Reference |

|---|---|---|---|

| A947 | SMARCA2 | No unexpected off-targets reported | nih.govresearchgate.net |

| ACBI2 | SMARCA2 | PBRM1 | nih.gov |

| PRT006 | SMARCA2 | PBRM1 | preludetx.com |

| AU-24118 | SMARCA2/SMARCA4 | PBRM1 | pnas.org |

Global ubiquitin mapping, often using di-glycine remnant mass spectrometry, provides a direct measurement of a PROTAC's activity by identifying proteins marked for degradation. This technique captures the immediate upstream event of proteasomal degradation. researchgate.net

Studies on the SMARCA2-selective PROTAC A947 have utilized this method to map ubiquitination changes across the proteome. Following treatment of SW1573 cells with A947, a significant increase in the ubiquitination of SMARCA2 and its paralog SMARCA4 was observed. researchgate.net The analysis identified numerous ubiquitinated peptides unique to SMARCA2 or SMARCA4, as well as peptides shared between them. researchgate.net This confirms the PROTAC's mechanism of action, which involves inducing the ubiquitination of its target proteins. researchgate.net Global ubiquitin mapping and proteome profiling for A947 did not reveal any unexpected off-target degradation, reinforcing its selective nature. nih.govresearchgate.net

Transcriptomic Analyses Following SMARCA Degradation

Transcriptomic analyses, such as RNA sequencing (RNA-seq), are used to investigate changes in gene expression following PROTAC treatment. These analyses can reveal downstream cellular responses and potential mechanisms of resistance. In the context of SMARCA degraders, transcriptomic studies have been employed to understand how cells adapt to the loss of these crucial chromatin remodelers.

One study investigating resistance mechanisms to the mSWI/SNF ATPase degrader AU-15330 conducted transcriptomic analysis on resistant prostate cancer cell lines. The RNA-seq data revealed that the gene ABCB1 was highly upregulated in resistant cells that did not carry mutations in the SMARCA4 drug-binding site. pnas.org ABCB1 is a multidrug resistance protein, and its overexpression was confirmed at the protein level. This finding suggests that sustained degradation of SMARCA proteins can induce a resistance mechanism involving the upregulation of drug efflux pumps. pnas.org

Impact on Chromatin Accessibility and Gene Expression

SMARCA2 and SMARCA4 are ATP-dependent chromatin remodelers that play a fundamental role in regulating gene expression by altering chromatin structure. bioworld.compreludetx.com Therefore, their degradation is expected to have a profound impact on chromatin accessibility and the expression of downstream genes.

Recent research has shown that the degradation of SMARCA2 in SMARCA4-mutant lung cancer cells induces significant "enhancer reprogramming." nih.gov This process involves making the enhancers of key cell-cycle genes inaccessible to transcription factors. By altering the chromatin landscape at these critical regulatory regions, SMARCA2 degradation leads to the suppression of genes essential for cell proliferation. nih.gov This provides a molecular explanation for the synthetic lethal effect observed when targeting SMARCA2 in SMARCA4-deficient cancers. preludetx.com

Modulation of Cellular Signaling Pathways

The changes in gene expression resulting from SMARCA degradation ultimately lead to the modulation of key cellular signaling pathways. A primary pathway affected is the cell cycle.

Protein set enrichment analysis of cells treated with the SMARCA2-selective degrader PRT006 showed that it regulates proteins involved in the cell cycle and DNA replication pathways, but only in SMARCA4-deficient cells. preludetx.com This selective pathway modulation corresponds to the observed synthetic lethality. Gene ontology analysis further confirmed that negatively regulated gene signatures were related to the cell cycle and cell proliferation. preludetx.com These findings are consistent with the impact of SMARCA2 degradation on chromatin accessibility at the enhancers of cell-cycle genes, effectively shutting down the cell's proliferative machinery. nih.gov

Mechanisms of Selectivity and Acquired Resistance

Molecular Basis for SMARCA2 Selectivity Over SMARCA4

SMARCA2 and SMARCA4 are the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex. nih.govpreludetx.com In cancers with inactivating mutations in SMARCA4, the cells become dependent on SMARCA2 for survival, making it an attractive therapeutic target. nih.govnih.gov However, due to the high degree of homology between the two proteins, developing selective inhibitors has been challenging. nih.gov PROTACs offer a unique opportunity to achieve selectivity not through differential binding affinity alone, but by exploiting the intricacies of ternary complex formation. nih.govacs.org

Differential Binding Affinity and Ternary Complex Stability

Interestingly, the selectivity of some SMARCA2-degrading PROTACs does not stem from a higher binding affinity to the SMARCA2 bromodomain compared to SMARCA4. researchgate.netresearchgate.net For instance, the PROTAC A947 demonstrates similar binding affinities for the bromodomains of both SMARCA2 and SMARCA4. researchgate.netresearchgate.net Despite this, it shows a 28-fold greater potency in degrading SMARCA2 over SMARCA4. nih.govresearchgate.net

The key to this selectivity lies in the stability and cooperativity of the ternary complex formed between the PROTAC, the target protein, and the E3 ligase. nih.gov The formation of a stable ternary complex is a critical step for efficient protein degradation. researchgate.net Studies have shown that even with similar binary binding affinities, differences in the protein-protein interactions within the ternary complex can lead to significant variations in degradation efficiency. researchgate.net

For example, the PROTAC ACBI1, a potent degrader of both SMARCA2 and SMARCA4, forms a cooperative ternary complex with the VHL E3 ligase and the SMARCA2 bromodomain. nih.gov This cooperativity, where the binding of one component enhances the binding of the other, contributes to the stability of the complex. nih.gov The crystal structure of a similar PROTAC, PROTAC 2, in a ternary complex with VCB (VHL-ElonginC-ElonginB) and the SMARCA2 bromodomain revealed key electrostatic interactions, such as between Arginine 69 of VHL and the C-terminal cap of the B helix of SMARCA2, that stabilize the complex. nih.gov Mutation of this arginine to alanine (B10760859) (R69A) significantly reduced the cooperativity, highlighting its importance. nih.gov

While direct biophysical measurements have not always shown significant differences in ternary complex affinity or half-life between SMARCA2 and SMARCA4 for some PROTACs, the subtle differences in the three-dimensional arrangement and the induced protein-protein interactions are thought to be the deciding factors for selective degradation. researchgate.net

Induced Proximity and Ubiquitination Efficiency

The ultimate goal of a PROTAC is to bring the target protein into close enough proximity to the E3 ligase to allow for efficient ubiquitination. nih.govaacrjournals.org The geometry and flexibility of the linker connecting the two ligands play a crucial role in achieving the optimal orientation for this process. nih.gov A minimalistic linker that facilitates favorable protein-protein interactions can lead to more efficient degradation. nih.gov

The selectivity of SMARCA2 degradation over SMARCA4 can be rationalized by the formation of a more productive ternary complex that is better suited for ubiquitination. preludetx.comresearchgate.net Even if a ternary complex with SMARCA4 forms, it may not adopt a conformation that allows the E2 ubiquitin-conjugating enzyme to efficiently transfer ubiquitin to a lysine (B10760008) residue on the SMARCA4 surface.

The following table summarizes the degradation data for some notable SMARCA2/4 PROTACs:

| Compound | Target(s) | DC50 (SMARCA2) | DC50 (SMARCA4) | Max Degradation (SMARCA2) | Max Degradation (SMARCA4) | E3 Ligase |

| PROTAC 1 | SMARCA2/4 | 300 nM | 250 nM | ~65% | ~70% | VHL |

| A947 | SMARCA2 | 39 pM | 1.1 nM | 96% | 92% | VHL |

| ACBI1 | SMARCA2/4 | Potent | Potent | >90% | >90% | VHL |

| ACBI2 | SMARCA2 | Nanomolar | ~30-fold less potent than for SMARCA2 | High | Moderate | VHL |

| YD54 | SMARCA2 | 3.5 nM | Less potent | High | Low | Cereblon |

| YDR1 | SMARCA2 | 7.7 nM | Less potent | High | Low | Cereblon |

Data compiled from multiple sources. researchgate.netresearchgate.netopnme.comnih.gov

Potential Mechanisms of Acquired Resistance to PROTACs

As with other targeted therapies, cancer cells can develop resistance to PROTACs over time. Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve long-term patient outcomes.

Alterations in E3 Ubiquitin Ligase Expression or Function

One of the primary mechanisms of acquired resistance to PROTACs involves alterations in the E3 ubiquitin ligase machinery. nih.govresearchgate.net Since most PROTACs utilize either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases, changes in these components can render the PROTAC ineffective. nih.govtechscience.com

Studies with BET-PROTACs have shown that chronic treatment can lead to genomic alterations that compromise the core components of the relevant E3 ligase complexes. nih.govresearchgate.net This can include the downregulation or deletion of the E3 ligase itself, such as CRBN, or other essential components of the Cullin-RING ligase (CRL) complex. aacrjournals.orgnih.gov For instance, resistance to the CRBN-based BET-PROTAC ARV-825 was primarily attributed to the deletion of CRBN. aacrjournals.org Interestingly, resistance to VHL- and CRBN-based PROTACs can be non-overlapping, meaning a cell line resistant to a CRBN-based PROTAC may still be sensitive to a VHL-based one, and vice versa. nih.gov This highlights the importance of having a diverse toolkit of PROTACs that recruit different E3 ligases. researchgate.netbiorxiv.org

Mutations in the Target Protein or E3 Ligase Binding Sites

Another potential mechanism of resistance is the development of mutations in the target protein or the E3 ligase that prevent the PROTAC from binding effectively. nih.govnih.gov While some studies on BET-PROTACs found that resistance was not primarily caused by secondary mutations affecting compound binding to the target, this remains a significant potential mechanism for other PROTACs. nih.govresearchgate.net

In the context of SMARCA2/4 degraders, long-term exposure to a high dose of a mSWI/SNF ATPase degrader led to the development of mutations in the bromodomain of SMARCA4. nih.govbiorxiv.org These mutations conferred specific resistance to the mSWI/SNF degraders. nih.gov This suggests that while the initial selectivity may favor SMARCA2 degradation, under prolonged pressure, mutations in the less-degraded paralog can arise, leading to resistance.

Mutations in the E3 ligase that disrupt the PROTAC binding site can also lead to resistance. techscience.com For example, a nonsense mutation in CRBN that eliminates the IMiD binding domain would lead to resistance to CRBN-recruiting PROTACs. techscience.com

Activation of Bypass or Compensatory Pathways

Cancer cells are notoriously adept at rewiring their signaling pathways to overcome the effects of targeted therapies. nih.gov The activation of bypass or compensatory pathways is a common mechanism of acquired resistance. kuickresearch.com In the context of SMARCA2 degradation, it is conceivable that cancer cells could upregulate other proteins or pathways that compensate for the loss of SMARCA2 function, thereby reducing their dependence on it for survival.

Furthermore, overexpression of drug efflux pumps, such as ABCB1 (also known as P-glycoprotein or MDR1), has been identified as a mechanism of acquired resistance to various therapeutics, including PROTACs. nih.govbiorxiv.org Overexpression of ABCB1 can confer broad resistance to multiple PROTACs by actively pumping them out of the cell, thereby reducing their intracellular concentration to sub-therapeutic levels. nih.govbiorxiv.org

Strategies to Mitigate and Overcome Resistance

The emergence of resistance to therapies targeting the SWI/SNF complex, including those utilizing SMARCA-BD ligand 1-based PROTACs, presents a significant clinical challenge. Research has identified several strategies to counteract these resistance mechanisms, focusing on combination therapies, the development of next-generation degraders, and innovative delivery systems.

A primary mechanism of acquired resistance involves mutations in the components of the PROTAC-induced degradation machinery. For instance, mutations within the target protein's binding site can prevent the PROTAC from recognizing and binding to it, thereby rendering the degrader ineffective. Studies have shown that mutations in SMARCA4 can confer specific resistance to mSWI/SNF ATPase degraders. pnas.org Similarly, mutations in the recruited E3 ligase, such as von Hippel-Lindau (VHL), can disrupt the formation of the ternary complex (PROTAC, target protein, and E3 ligase) required for degradation. For example, a mutation like VHLN67Q has been found to decrease the affinity and cooperativity of the ternary complex involving the PROTAC ACBI1 and the SMARCA4 bromodomain. nih.gov

Another significant resistance mechanism is the overexpression of drug efflux pumps, such as ATP-binding cassette subfamily B member 1 (ABCB1), also known as multidrug resistance protein 1 (MDR1). pnas.orgsolvobiotech.com Increased levels of ABCB1 can lead to the active removal of PROTACs from the cancer cells, reducing their intracellular concentration and thus their efficacy. solvobiotech.com This mechanism can confer broad resistance to a variety of PROTACs. pnas.org

To address these challenges, several mitigation strategies have been developed and investigated.

Combination Therapies

A key approach to overcoming resistance is the use of combination therapies. By targeting multiple pathways simultaneously, the likelihood of cancer cells developing resistance is reduced.

Inhibition of Efflux Pumps: For resistance mediated by ABCB1 overexpression, co-administration of an ABCB1 inhibitor can restore the sensitivity of cancer cells to the PROTAC. The inhibitor zosuquidar (B1662489) has been shown to effectively reverse resistance to multiple PROTACs, including those targeting the mSWI/SNF complex. pnas.org In models of MDR1-overexpressing colorectal cancer, combining MEK1/2 degraders with the dual EGFR/MDR1 inhibitor lapatinib (B449) has demonstrated improved tumor growth inhibition. solvobiotech.com

Targeting Synergistic Pathways: Research has explored the combination of SMARCA2 degraders with inhibitors of other critical survival proteins. In SMARCA4-mutant cancer models, the SMARCA2 degrader A947 has shown a synergistic interaction with MCL1 inhibitors, such as AMG-176 and S63845, leading to enhanced cancer cell growth inhibition. nih.gov This suggests that blocking a compensatory survival pathway can be an effective strategy.

Combination with Standard-of-Care Agents: The second-generation mSWI/SNF ATPase degrader AU-24118 has demonstrated enhanced tumor regression in castration-resistant prostate cancer models when used in combination with the androgen receptor antagonist enzalutamide (B1683756). pnas.org

Development of Advanced PROTACs

The rational design of novel and improved PROTACs is another crucial strategy to circumvent resistance.

Second-Generation Degraders: The development of orally bioavailable PROTACs with improved pharmacological properties, such as AU-24118, represents a significant advancement. pnas.org This CRBN-based degrader potently and specifically degrades SMARCA2, SMARCA4, and PBRM1. pnas.org

Enhanced Selectivity: Achieving high selectivity for the target protein over its homologs can be a way to avoid unwanted effects and potentially mitigate certain resistance mechanisms. By optimizing the linker between the target-binding ligand and the E3 ligase ligand, it is possible to develop highly selective degraders. For example, linker optimization has led to SMARCA2 degraders with over 1000-fold selectivity over SMARCA4. nih.gov

Alternative E3 Ligase Recruitment: Most current PROTACs recruit either the VHL or CRBN E3 ligases. nih.gov If resistance arises due to a mutation in one of these ligases, a PROTAC that utilizes a different E3 ligase, such as FBXO22, could be an effective alternative. researchgate.net

Innovative PROTAC Technologies

Novel strategies are being developed to provide better spatial and temporal control over PROTAC activity, which may help in overcoming resistance.

Photochemically Controllable PROTACs (PHOTACs): These PROTACs can be activated by light, allowing for precise control over where and when the PROTAC is active. This can help to minimize off-target effects and potentially reduce the development of resistance. nih.gov

Hypoxia-Activated PROTACs: These are designed to be activated in the hypoxic (low oxygen) environment characteristic of many tumors. This targeted activation can increase the therapeutic window and reduce systemic exposure. nih.gov

Antibody-PROTAC Conjugates (Ab-PROTACs): This approach involves attaching a PROTAC to an antibody that specifically recognizes a tumor cell-surface antigen. This strategy aims to deliver the PROTAC directly to the cancer cells, increasing its local concentration and minimizing effects on healthy tissues. nih.gov

The following table summarizes the strategies to mitigate and overcome resistance to SMARCA-BD ligand 1-based PROTACs:

| Strategy | Mechanism of Action | Examples/Key Findings | References |

|---|---|---|---|

| Combination Therapy | Targeting multiple pathways to prevent escape and resistance. | ||

| Efflux Pump Inhibition | Blocks the removal of PROTACs from cancer cells. | Zosuquidar reverses ABCB1-mediated resistance. Lapatinib in combination with MEK1/2 degraders shows efficacy. | pnas.org, solvobiotech.com |

| Synergistic Targeting | Inhibits compensatory survival pathways. | SMARCA2 degrader A947 shows synergy with MCL1 inhibitors (AMG-176, S63845). | nih.gov |

| Combination with Standard Care | Enhances the efficacy of existing cancer therapies. | AU-24118 enhances tumor regression with enzalutamide in prostate cancer. | pnas.org |

| Advanced PROTAC Design | Creating more potent, selective, and resilient degraders. | ||

| Second-Generation Degraders | Improved pharmacological properties like oral bioavailability. | AU-24118 is an orally bioavailable, CRBN-based degrader of SMARCA2/4 and PBRM1. | pnas.org |

| Enhanced Selectivity | Optimizing linkers to achieve high selectivity for the target protein. | Development of SMARCA2 degraders with >1000-fold selectivity over SMARCA4. | nih.gov |

| Alternative E3 Ligase Recruitment | Bypassing resistance due to mutations in the commonly used E3 ligases. | PROTACs utilizing E3 ligases like FBXO22 are being explored. | researchgate.net |

| Innovative Technologies | Novel methods for controlled activation and delivery of PROTACs. | ||

| PHOTACs | Light-inducible activation for spatiotemporal control. | Enables precise control of PROTAC activity. | nih.gov |

| Hypoxia-Activated PROTACs | Activation in the tumor microenvironment. | Increases therapeutic window by targeting tumor-specific conditions. | nih.gov |

Broader Research Implications and Future Directions

Advancing the "Undruggable" Target Space with PROTAC Technology

A major challenge in drug discovery has been the "undruggable" proteome, which includes proteins lacking suitable binding pockets for traditional small molecule inhibitors. eurekalert.org PROTAC technology offers a novel solution by not requiring the inhibition of a protein's function but rather targeting it for destruction. nih.gov By linking a ligand for a target protein, such as SMARCA-BD ligand 1 which binds to the BAF ATPase subunits SMARCA2, to a ligand for an E3 ubiquitin ligase, PROTACs can induce the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.commedchemexpress.com This approach effectively removes the problematic protein from the cell, a strategy that is particularly valuable for targeting proteins like transcription factors and scaffolding proteins that have been notoriously difficult to drug. eurekalert.org

The success of PROTACs in degrading oncoproteins has spurred the development of several candidates for clinical trials, targeting a range of proteins implicated in cancer and other diseases. nih.gov The ability to degrade rather than just inhibit a target can lead to a more profound and durable biological response. acs.org This is particularly relevant for diseases driven by the overexpression or mutation of proteins that are essential for cell survival and proliferation. preludetx.com The continued exploration of PROTACs, including those utilizing SMARCA-BD ligand 1, is crucial for expanding the repertoire of druggable targets and developing new treatments for a host of challenging diseases. technologypublisher.comacs.org

Synergistic Therapeutic Strategies

The unique mechanism of action of PROTACs opens up possibilities for powerful synergistic therapeutic strategies. For instance, in cancers with mutations in the SMARCA4 gene, tumor cells become highly dependent on the related SMARCA2 protein for survival. preludetx.com A PROTAC that selectively degrades SMARCA2 can induce synthetic lethality in these cancer cells while sparing healthy cells. preludetx.com

Recent studies have explored the combination of SMARCA2 degraders with other targeted therapies. For example, the combination of a SMARCA2 PROTAC with a KRAS inhibitor has shown synergistic anti-tumor activity in non-small cell lung cancer models. This suggests that targeting multiple oncogenic pathways simultaneously can lead to more effective and durable treatment responses.

Computational Approaches in PROTAC Design and Prediction

The design of effective PROTACs is a complex process that involves optimizing the target-binding ligand, the E3 ligase-binding ligand, and the linker connecting them. openlabnotebooks.org Computational modeling and simulation are becoming increasingly vital tools in this process. researchgate.net These methods can help predict the formation and stability of the ternary complex—comprising the PROTAC, the target protein, and the E3 ligase—which is a critical step for successful protein degradation. researchgate.net

Molecular docking simulations, for instance, can be used to explore different linker lengths and attachment points to identify PROTAC designs that maintain optimal binding to both the target protein and the E3 ligase. polito.it Furthermore, advanced computational techniques can model the dynamic nature of PROTAC-mediated ternary complexes, providing a more accurate prediction of their degradation efficiency. researchgate.net By leveraging these computational approaches, researchers can accelerate the design-test-optimize cycle and more rationally design PROTACs with improved potency and selectivity. researchgate.net

Development of Novel E3 Ligase Ligands for Expanded PROTAC Utility

The majority of PROTACs developed to date recruit a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govresearchgate.net While these have proven effective, expanding the toolbox of E3 ligase ligands is a key area of ongoing research. nih.gov The human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. researchgate.net Developing ligands for these other E3 ligases could enable more tissue-selective protein degradation, potentially reducing off-target effects and improving the therapeutic window of PROTACs.

The discovery of new E3 ligase ligands will allow for the creation of novel PROTACs with different degradation profiles and the ability to target proteins that may not be effectively degraded using the current set of E3 ligases. nih.gov Techniques such as high-throughput screening and fragment-based drug design are being employed to identify new small molecule binders for various E3 ligases. nih.gov This expansion of the E3 ligase repertoire is crucial for realizing the full therapeutic potential of PROTAC technology.

Understanding PROTAC Dynamics in Live Cells for Enhanced Predictability

While in vitro assays provide valuable information about PROTAC activity, understanding their behavior in a cellular context is essential for predicting their in vivo efficacy. Live-cell imaging techniques are emerging as powerful tools for studying the dynamics of PROTAC-mediated protein degradation in real-time. nih.gov These methods allow researchers to visualize the formation of the ternary complex, the ubiquitination of the target protein, and its subsequent degradation by the proteasome.

By tracking these events in live cells, scientists can gain insights into the factors that influence PROTAC efficiency, such as cell permeability, ternary complex stability, and the rate of protein turnover. nih.gov This information is invaluable for optimizing PROTAC design and selecting the most promising candidates for further development. The ability to observe PROTAC dynamics in a living system provides a more accurate and predictive measure of their potential as therapeutic agents. acs.org

Exploration of SMARCA Degraders in Diverse Pathological Contexts (Beyond Cancer)

While much of the initial focus for SMARCA degraders has been on cancer, the underlying biological processes they modulate have implications for a broader range of diseases. acs.orgnih.gov The SWI/SNF chromatin remodeling complex, of which SMARCA2 and SMARCA4 are key components, plays a fundamental role in regulating gene expression in various cell types. acs.orgpreludetx.com Dysregulation of this complex has been implicated in developmental disorders, inflammatory conditions, and neurodegenerative diseases.

Therefore, the selective degradation of SMARCA proteins could represent a viable therapeutic strategy in these non-cancerous contexts. For example, modulating the activity of the SWI/SNF complex could potentially correct aberrant gene expression patterns associated with certain neurological disorders. Further research is needed to explore the therapeutic potential of SMARCA degraders in these diverse pathological settings, which could significantly expand their clinical utility beyond oncology.

Q & A

Basic Research Questions

Q. What structural and functional characteristics define SMARCA-BD ligand 1 as a PROTAC component for SMARCA2 degradation?

- Methodological Answer : SMARCA-BD ligand 1 binds to the bromodomain of SMARCA2, a BAF complex ATPase subunit. Its piperazine ring acts as an exit vector for linker conjugation in PROTAC design, directing solvent accessibility and facilitating ternary complex formation with E3 ligases like VHL. Structural validation via X-ray crystallography (e.g., 2.35 Å resolution overlays) confirms binding geometry .

Q. How do PROTACs incorporating SMARCA-BD ligand 1 achieve selective SMARCA2 degradation?

- Methodological Answer : PROTACs require three elements: a SMARCA2-binding ligand (e.g., SMARCA-BD ligand 1), an E3 ligase recruiter (e.g., VHL ligand), and a linker. The ligand’s binding affinity (e.g., IC50 for SMARCA2 vs. SMARCA4) and linker flexibility determine selectivity. Use competitive binding assays (ITC, SPR) to quantify cooperativity (α = 4.8 for PROTAC 1) and capillary electrophoresis to measure DC50 values (e.g., 300 nM for SMARCA2 vs. 250 nM for SMARCA4) .

Q. What experimental controls are critical when assessing SMARCA2 degradation efficiency in cellular models?

- Methodological Answer : Include (i) PROTAC-negative controls (e.g., ligand-only or E3 ligase-deficient cells), (ii) proteasome inhibitors (e.g., MG-132) to confirm ubiquitin-proteasome dependence, and (iii) SMARCA4 degradation monitoring to evaluate off-target effects. Validate via Western blot, immunofluorescence, or capillary electrophoresis .

Advanced Research Questions

Q. How can ternary complex stability be optimized for SMARCA-BD ligand 1-based PROTACs?

- Methodological Answer : Linker length and rigidity significantly impact ternary complex formation. For example, PROTAC 2’s 1,4-disubstituted phenyl linker mimics PROTAC 1’s geometry but improves proximity to VHL’s Y98 residue, enhancing cooperativity. Use Biacore8K+ for single-cycle kinetics and X-ray crystallography to validate ternary interactions .

Q. What strategies mitigate SMARCA2/4 dual degradation in PROTAC design?

- Methodological Answer : Leverage SAR data to modify solvent-exposed regions of the SMARCA-BD ligand. For instance, pyrazole N1 substituents in compound 3 improve selectivity by avoiding SMARCA4-binding pockets. Combine mutagenesis studies (e.g., SMARCA2-KO vs. SMARCA4-KO cells) with AlphaFold-predicted binding poses to refine ligand specificity .

Q. How do pharmacokinetic properties of SMARCA-BD ligand 1-based PROTACs influence in vivo efficacy?

- Methodological Answer : Optimize solubility and bioavailability using formulations like 0.5% CMC-Na suspensions or PEG300/DMSO mixtures. In xenograft models, assess tumor regression with PROTACs like SMD-3040 TFA (IC50 < 500 nM) and monitor plasma stability via LC-MS. Adjust dosing intervals based on proteasome turnover rates (t1/2 ~6–24 hours) .

Q. What analytical techniques resolve contradictions in PROTAC degradation kinetics across cell lines?

- Methodological Answer : Discrepancies may arise from variable E3 ligase expression (e.g., VHL vs. CRBN). Use RNA-seq to profile E3 ligase levels and CRISPR-Cas9 to knockout specific ligases. Pair with CETSA (Cellular Thermal Shift Assay) to confirm target engagement and label-free proteomics for global degradation profiling .

Key Challenges & Future Directions

- Resistance Mechanisms : Monitor acquired mutations in SMARCA2’s bromodomain or E3 ligase adaptors via long-term exposure assays.

- Tissue-Specific Delivery : Develop nanoparticle-encapsulated PROTACs to enhance blood-brain barrier penetration (e.g., for neurological cancers) .

- Multiplexed Degradation : Explore heterobifunctional PROTACs targeting SMARCA2 and co-dependent oncoproteins (e.g., MYC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.